molecular formula C9H18N2O2 B065108 1-Boc-3-aminopyrrolidine CAS No. 186550-13-0

1-Boc-3-aminopyrrolidine

Cat. No. B065108
CAS RN: 186550-13-0
M. Wt: 186.25 g/mol
InChI Key: CMIBWIAICVBURI-UHFFFAOYSA-N
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Description

1-Boc-3-aminopyrrolidine is an organic compound that is widely used in synthetic organic chemistry. It is an amine derivative of pyrrolidine, a cyclic amine that is found in numerous biological systems. This compound has a wide range of applications in the scientific research and laboratory settings and is a valuable tool in the synthesis of a variety of compounds.

Scientific Research Applications

  • Enhancement of Rate and Enantioselectivity in ω-Transaminase-Catalyzed Kinetic Resolutions :

    • The kinetic resolution of 3-aminopyrrolidine with ω-transaminases was significantly improved using a protecting group concept, leading to a 50-fold increase in reaction rate and remarkable increase in enantioselectivity (Höhne, Robins, & Bornscheuer, 2008).
  • Synthesis of N-Benzyl-3-Aminopyrrolidine-2,5-Dione and N-Benzyl-3-Aminopyrrolidin-2-One :

    • A study demonstrated the synthesis of N-benzyl-3-Boc-aminopyrrolidine derivatives, showcasing its utility in organic synthesis (Vo-Hoang et al., 2004).
  • Synthesis of (-)-Absouline Using 3-Aminopyrrolidines :

    • A novel method for synthesizing enantiopure 3-aminopyrrolidines, leveraging a boron trifluoride-mediated rearrangement, was developed for the stereocontrolled synthesis of (-)-absouline (Vargas-Sanchez et al., 2005).
  • Conformational Analysis of β-Lactam-Containing Ferrocene Peptides :

    • The study involved conjugating homochiral 3-amino-1-(4-methoxyphenyl)-4-phenyl-beta-lactam with Boc-Ala, revealing insights into peptide structures and stabilization in solutions (Kovač et al., 2009).
  • N→O Tert-Butyloxycarbonyl (Boc) Group Migration Study :

    • Research on the fast N→O tert-butyloxycarbonyl group migration in certain compounds highlights the dynamic behavior of Boc groups in chemical reactions (Xue & Silverman, 2010).
  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids :

    • This study demonstrates the solid-phase synthesis of DNA binding polyamides using Boc-Py-OBt ester and Boc-Im acid, emphasizing the use of Boc groups in peptide synthesis (Baird & Dervan, 1996).
  • Chemoenzymatic Synthesis of N-Boc Protected 3-Hydroxy-3-Methylproline :

    • The enzymatic resolution of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine led to the high diastereo- and enantioselective synthesis of the title compound (Haddad & Larchevěque, 2005).

Safety and Hazards

1-Boc-3-aminopyrrolidine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 3-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBWIAICVBURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373343
Record name 1-Boc-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186550-13-0
Record name 1-Boc-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-aminopyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In methanol (30 ml), 3-aminopyrrolidine (0.54 g) was dissolved under ice cooling, followed by the addition of diisopropylethylamine (720 μl) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.84 g). The resulting mixture was gradually heated to room temperature and stirred for 11 hours. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (dichloromethane 5% methanol—dichloromethane), whereby the title compound (0.59 g, 94%) was obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

column: manufactured by Daicel Chemical Industries, Ltd., {CROWNPAK 150×4.6 mm}, mobile phase: aqueous perchloric acid solution (pH 1.5), flow rate: 1.0 ml/min, detection: UV 210 nm, column temperature: 35° C., retention time: (S)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 24.1 min, (R)-1-(tert-butoxycarbonyl)-3-aminopyrrolidine; 27.0 min
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing optically active 3-aminopyrrolidines?

A1: Optically active compounds, also known as enantiomers, can exhibit different biological activities. This is crucial in drug development, as one enantiomer may have the desired therapeutic effect while the other could be inactive or even toxic. 3-Aminopyrrolidines are important building blocks for various pharmaceuticals and biologically active compounds. By synthesizing them in an optically pure form, researchers can develop safer and more effective drugs. []

Q2: How is 1-Boc-3-aminopyrrolidine utilized in the synthesis of optically active 3-aminopyrrolidines?

A2: The research highlights a method using a bacterial omega-transaminase to optically resolve racemic mixtures of N-protected 3-aminopyrrolidines, such as this compound. This enzymatic resolution allows for the separation and isolation of the desired enantiomer, leading to optically active 3-aminopyrrolidines. []

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